N-(4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13-10-16(21-14(2)23)5-6-18(13)27(24,25)20-7-8-22-12-15(11-19-22)17-4-3-9-26-17/h3-6,9-12,20H,7-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUQJUUQLIVQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, a compound featuring a furan ring and a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C18H22N4O3S. Its structure is characterized by:
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Pyrazole Moiety : Known for its role in various pharmacological activities.
- Sulfamoyl Group : Imparts additional biological properties, particularly in targeting specific enzymes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing furan and pyrazole structures. For instance, derivatives of pyrazole have shown significant activity against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor cell proliferation.
The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.
The anti-inflammatory action is likely mediated through the inhibition of NF-kB signaling pathways, reducing the expression of inflammatory mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Modulation : It may reduce oxidative stress by modulating ROS levels, thereby protecting cells from oxidative damage.
- Gene Expression Regulation : The compound may influence gene expression related to apoptosis and inflammation through transcription factor modulation.
Case Studies
Several in vivo studies have corroborated the in vitro findings regarding the biological activity of this compound:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of this compound significantly reduced tumor size compared to controls (p < 0.01).
- Inflammation Model : In a carrageenan-induced paw edema model, treatment with the compound resulted in a notable decrease in paw swelling (p < 0.05), indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole- and Furan-Containing Acetamides
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Structural Differences: Lacks the sulfamoyl bridge and furan substituent but includes a dichlorophenyl group and cyano substitution on the pyrazole ring.
- However, the absence of the sulfamoyl group may reduce solubility compared to the target compound .
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamides ()
- Structural Differences : Replace the pyrazole with a triazole ring and introduce a sulfanyl (-S-) linker instead of a sulfamoyl (-SO₂-NH-) group.
- Functional Implications : The triazole’s hydrogen-bonding capacity and sulfur’s lipophilicity may alter pharmacokinetic profiles. Anti-exudative activity has been reported for these derivatives, suggesting the furan-triazole-acetamide framework could guide optimization of the target compound .
Sulfonamide-Linked Acetamides
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structural Differences : Features a nitro and chloro-substituted phenyl ring directly attached to the sulfonamide, without heterocyclic appendages.
- However, the lack of a heterocyclic moiety may limit target specificity compared to the furan-pyrazole-containing compound .
N-(4-(N-(Benzofuran-5-yl)sulfamoyl)phenyl)acetamide ()
- Structural Differences : Substitutes the pyrazole with a benzofuran system, retaining the sulfamoyl-phenyl-acetamide backbone.
- Functional Implications : Benzofuran’s planar structure may improve π-π stacking interactions in hydrophobic pockets, whereas the pyrazole in the target compound could offer better metabolic stability due to reduced oxidative susceptibility .
Pharmacologically Active Analogues
AMG517 and AMG628 ()
- Structural Differences : These compounds incorporate pyridyl, piperazine, or trifluoromethyl groups instead of furan-pyrazole units.
- Functional Implications : AMG517 and AMG628 are TRPV1 antagonists, highlighting the role of acetamide-sulfonamide hybrids in ion channel modulation. The target compound’s furan-pyrazole system may similarly target TRP channels but with distinct selectivity due to its unique steric and electronic features .
SB366791 ()
- Structural Differences : A cinnamide derivative with methoxy and chloro substituents.
- Functional Implications : Demonstrates TRPV1 antagonism, emphasizing that acetamide derivatives with varied aromatic systems can achieve divergent biological effects. The target compound’s pyrazole-furan combination may offer a broader interaction profile compared to SB366791’s simpler aryl backbone .
Comparative Physicochemical and Pharmacokinetic Data
Preparation Methods
Pyrazole Ring Formation
The 4-(furan-2-yl)-1H-pyrazole core is synthesized via Knorr-type cyclization:
- React furan-2-carbaldehyde (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol at 78°C for 6 hr
- Add ethyl acetoacetate (1.1 eq) dropwise, reflux 12 hr
- Isolate 3-methyl-4-(furan-2-yl)-1H-pyrazole via vacuum filtration (Yield: 68-72%)
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temp | 78°C → Reflux | |
| Catalyst | None | |
| Purification | Recrystallization (EtOH/H₂O) |
Ethylamine Sidechain Introduction
N-alkylation of pyrazole with 2-chloroethylamine hydrochloride:
- Suspend 4-(furan-2-yl)-1H-pyrazole (1.0 eq) in DMF
- Add K₂CO₃ (3.0 eq) and 2-chloroethylamine HCl (1.5 eq)
- Heat at 60°C for 18 hr under N₂ atmosphere
- Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)
Yield : 54-61%
Synthesis of 3-methyl-4-sulfamoylphenylacetamide
Acetamide Formation
- React 4-amino-3-methylbenzoic acid (1.0 eq) with acetic anhydride (2.5 eq) in pyridine at 0°C → RT
- Stir 24 hr, precipitate with ice-water
- Recover N-(4-amino-3-methylphenyl)acetamide (Yield: 89%)
Sulfamoylation Strategies
Two validated methods exist for introducing the sulfamoyl group:
Method A: Chlorosulfonation
- Treat N-(4-amino-3-methylphenyl)acetamide (1.0 eq) with ClSO₃H (1.2 eq) in CH₂Cl₂ at -15°C
- Quench with NH₄OH, extract with EtOAc
- Isolate N-(4-sulfamoyl-3-methylphenyl)acetamide (Yield: 63%)
Method B: Direct Sulfurylation
- React amine with SO₂Cl₂ (1.1 eq) in presence of Et₃N (2.5 eq)
- Stir in THF at 0°C → RT for 6 hr
- Higher purity (98% by HPLC) but lower yield (47%)
Final Coupling Reaction
Sulfonamide Bond Formation
Optimized Protocol (synthesizing >95% purity):
- Dissolve N-(4-sulfamoyl-3-methylphenyl)acetamide (1.0 eq) and 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethylamine (1.1 eq) in anhydrous DMF
- Add DIEA (3.0 eq) as base, stir at 25°C for 36 hr
- Concentrate under reduced pressure, purify via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA)
Yield : 58%
Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF > DMSO > THF | Polarity enhances coupling |
| Temperature | 20-30°C | Higher temps cause decomposition |
| Reaction Time | 32-40 hr | <24 hr: incomplete reaction |
Alternative Synthetic Pathways
One-Pot Vilsmeier-Haack Approach
- Concurrent formylation and cyclization using POCl₃/DMF
- Enables direct incorporation of sulfamoyl group
- Lower overall yield (41%) but reduced steps
Solid-Phase Synthesis
- Anchor phenylacetamide to Wang resin
- Sequential sulfamoylation/amine coupling
- Cleavage with TFA/H₂O (95:5)
- Enables parallel synthesis of derivatives
Analytical Characterization Data
Key Spectral Signatures :
- ¹H NMR (DMSO-d₆): δ 2.12 (s, 3H, CH₃), 4.21 (t, J=6.2 Hz, 2H, CH₂N), 6.45 (m, 1H, furan H-3), 7.82 (s, 1H, pyrazole H-3)
- IR (KBr): 1674 cm⁻¹ (C=O), 1332 & 1159 cm⁻¹ (SO₂ asym/sym)
- HRMS : m/z calcd for C₁₈H₂₀N₄O₄S [M+H]⁺ 389.1283, found 389.1281
Yield Optimization Strategies
| Parameter | Adjustment | Yield Change |
|---|---|---|
| Coupling solvent | DMF → NMP | +12% |
| DIEA equivalence | 3 → 4 eq | +8% |
| Amine preactivation | HOBt/EDCI | +15% |
| Temperature | 25°C → 15°C | -5% (slower) |
Industrial-Scale Considerations
Process Chemistry Modifications :
- Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis
- Continuous flow sulfamoylation at 50°C (residence time 18 min)
- Crystallization-based purification instead of HPLC
Economic Factors :
| Component | Cost Contribution |
|---|---|
| Sulfamoyl chloride | 38% |
| Chromatography | 29% |
| Solvent recovery | 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
